synthesis and characterization of 4-Ethynyl-1H-pyrazole
synthesis and characterization of 4-Ethynyl-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of a robust and widely adopted methodology for the , a versatile building block in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold in numerous pharmaceuticals, and the introduction of a 4-ethynyl group provides a reactive handle for diverse chemical transformations, including cycloadditions ("click chemistry") and cross-coupling reactions. This document details an efficient three-step synthetic pathway commencing with the iodination of pyrazole, followed by a Sonogashira cross-coupling with a protected acetylene synthon, and culminating in a final deprotection step. We provide detailed, field-proven experimental protocols, explain the causality behind methodological choices, and present a full characterization of the target compound using modern spectroscopic techniques.
Introduction: The Strategic Importance of 4-Ethynyl-1H-pyrazole
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated significant therapeutic potential, acting as anti-inflammatory, anticancer, and antiviral agents.[4][5] The strategic functionalization of the pyrazole ring is paramount to modulating its pharmacological profile.
The introduction of an ethynyl moiety (–C≡CH) at the C4 position, as in 4-Ethynyl-1H-pyrazole, imbues the scaffold with exceptional synthetic versatility.[6] This terminal alkyne is not merely a structural component but a highly reactive functional group that serves several key roles:
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A "Click" Chemistry Handle: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient construction of complex triazole-linked conjugates.
-
A Versatile Cross-Coupling Partner: The terminal alkyne can undergo further Sonogashira couplings, Glaser couplings, and other transformations to extend the molecular framework.[7][8]
-
A Bioisostere: The small, rigid, and linear nature of the ethynyl group allows it to act as a bioisostere for other functional groups, potentially enhancing binding affinity to biological targets or improving physicochemical properties.[6]
This guide presents a logical and efficient pathway to this high-value intermediate, designed for reproducibility and scalability in a research setting.
A Validated Synthetic Pathway
The synthesis of 4-Ethynyl-1H-pyrazole is most reliably achieved through a three-step sequence that prioritizes high yields and regiochemical control. This pathway involves the initial preparation of a halogenated pyrazole intermediate, which then undergoes a palladium/copper-catalyzed cross-coupling reaction, followed by the removal of a protecting group.
Caption: A validated three-step workflow for the synthesis of 4-Ethynyl-1H-pyrazole.
Rationale Behind the Synthetic Strategy
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Step 1: Synthesis of 4-Iodo-1H-pyrazole. Direct ethynylation of the pyrazole C-H bond is challenging and often lacks regioselectivity. Therefore, the initial installation of a halogen at the C4 position is a critical prerequisite for a controlled cross-coupling reaction. Iodine is the halogen of choice due to the high reactivity of the resultant C-I bond in subsequent palladium-catalyzed reactions.[4][9] The C4 position is electronically favored for electrophilic substitution on the pyrazole ring.[4]
-
Step 2: Sonogashira Cross-Coupling. The Sonogashira reaction is a powerful and reliable method for forming C(sp²)-C(sp) bonds.[8][10] To prevent unwanted side reactions, such as homocoupling of the terminal alkyne, a protected acetylene source is employed. Trimethylsilylacetylene (TMSA) is an ideal reagent as it is a liquid, easy to handle, and the trimethylsilyl (TMS) protecting group is robust enough to withstand the coupling conditions yet labile enough for easy removal.[11][12]
-
Step 3: TMS Deprotection. The final step involves the selective cleavage of the silicon-carbon bond to unmask the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions that do not compromise the integrity of the pyrazole ring.[13][14]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-1H-pyrazole
This protocol is adapted from established green iodination procedures.[4][15]
-
Materials:
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1H-Pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Deionized Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (1.0 eq) and deionized water.
-
To the resulting suspension, add iodine (0.5 eq) at room temperature.
-
Add 30% hydrogen peroxide (0.6 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine) and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Iodo-1H-pyrazole.
-
The product can be purified further by column chromatography on silica gel or recrystallization if necessary.
-
Protocol 2: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole
This protocol utilizes a standard Sonogashira cross-coupling reaction.[7][8]
-
Materials:
-
4-Iodo-1H-pyrazole (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Iodo-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous solvent (DMF or THF) via syringe, followed by triethylamine (3.0 eq).
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish) for 4-12 hours. Monitor progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 4-((trimethylsilyl)ethynyl)-1H-pyrazole.
-
Protocol 3: Synthesis of 4-Ethynyl-1H-pyrazole
This protocol describes a mild, base-catalyzed TMS deprotection.[13][14]
-
Materials:
-
4-((Trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
-
Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Ethynyl-1H-pyrazole. The product is often obtained in high purity and may not require further purification.
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Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 4-Ethynyl-1H-pyrazole. The following workflow and data provide a benchmark for a successful synthesis.
Caption: A standard analytical workflow for the characterization of 4-Ethynyl-1H-pyrazole.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for 4-Ethynyl-1H-pyrazole.[16][17] Note that the N-H proton signal in ¹H NMR can be broad and its chemical shift may vary with solvent and concentration.
| Analysis Technique | Parameter | Expected Value / Observation | Rationale |
| ¹H NMR | δ (ppm), Pyrazole H3/H5 | ~7.8 - 8.0 (s, 2H) | Protons on the pyrazole ring, equivalent due to tautomerism or rapid exchange. |
| δ (ppm), Alkyne C-H | ~3.1 - 3.3 (s, 1H) | Characteristic chemical shift for a terminal alkyne proton. | |
| δ (ppm), Pyrazole N-H | ~12.0 - 13.5 (br s, 1H) | Broad signal for the acidic N-H proton, often exchanges with D₂O. | |
| ¹³C NMR | δ (ppm), Pyrazole C3/C5 | ~135 - 138 | Carbon atoms adjacent to the nitrogen atoms in the pyrazole ring. |
| δ (ppm), Pyrazole C4 | ~95 - 98 | Carbon atom bearing the ethynyl substituent. | |
| δ (ppm), Alkyne C≡CH | ~82 - 85 | sp-hybridized carbon attached to the pyrazole ring. | |
| δ (ppm), Alkyne C≡CH | ~70 - 73 | Terminal sp-hybridized carbon. | |
| IR Spectroscopy | ν (cm⁻¹) | ~3250 - 3300 (sharp, strong) | C-H stretch of the terminal alkyne (≡C-H). |
| ν (cm⁻¹) | ~3100 - 3200 (broad) | N-H stretch of the pyrazole ring.[18] | |
| ν (cm⁻¹) | ~2100 - 2120 (sharp, weak) | C≡C stretch of the terminal alkyne. | |
| Mass Spectrometry | [M+H]⁺ (for C₅H₄N₂) | m/z = 93.04 | Confirms the molecular weight (92.10 g/mol ) of the target compound.[17] |
Conclusion
This guide has outlined a reliable and efficient three-step synthesis for 4-Ethynyl-1H-pyrazole, a building block of significant value in contemporary chemical research. By starting with the regioselective iodination of pyrazole, followed by a robust Sonogashira coupling and a mild deprotection, this methodology provides consistent access to the target compound. The detailed protocols and comprehensive characterization data serve as a validated resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the further exploration and application of this versatile heterocyclic synthon.
References
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- 12. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 13. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 4-Ethynyl-1H-pyrazole(57121-49-0) 1H NMR spectrum [chemicalbook.com]
- 17. CAS 57121-49-0 | 4-ethynyl-1H-pyrazole - Synblock [synblock.com]
- 18. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
